2-(4-哌啶基)-1,3-苯并噻唑

描述

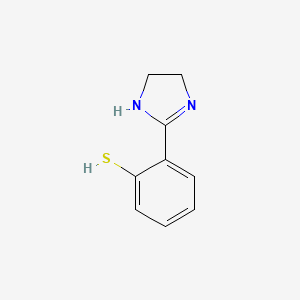

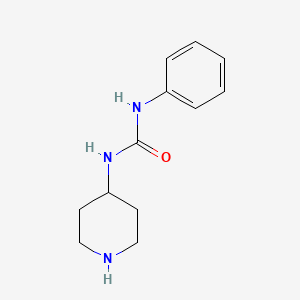

2-(4-Piperidinyl)-1,3-benzothiazole is a compound that can be synthesized through an unusual de-alkylation reaction between 2-chlorobenzothiazole and N-ethylpiperidine, resulting in pale-yellow orthorhombic crystals. This compound exhibits a planar benzothiazole fragment with a piperidine ring in a chair conformation, indicating its potential for varied chemical interactions and utility in various chemical synthesis processes (Álvarez et al., 2005).

Synthesis Analysis

The synthesis of 2-(4-Piperidinyl)-1,3-benzothiazole derivatives has been explored through different approaches. One method involves the synthesis of a series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, showing the versatility of the piperidinyl group in forming neuroleptic active compounds. The neuroleptic activity was evaluated through assays, indicating the importance of substituents on the benzisoxazole and piperidinyl rings (Strupczewski et al., 1985).

Molecular Structure Analysis

The molecular structure of N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine has been determined to crystallize in a monoclinic P21/c space group. The benzothiazol and imidazol rings are planar with a dihedral angle of 6.37° between them, showcasing the compound's structural complexity and the potential for diverse chemical reactivity (Yıldırım et al., 2006).

Chemical Reactions and Properties

Various chemical reactions and properties of 2-(4-Piperidinyl)-1,3-benzothiazole derivatives have been studied. For instance, the synthesis, spectral analysis, and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides demonstrate the compound's potential in biological activities and its interaction with enzymes like butyrylcholinesterase (Khalid et al., 2016).

科学研究应用

生物活性分子的合成

哌啶衍生物,包括2-(4-哌啶基)-1,3-苯并噻唑,在合成生物活性分子中至关重要。它们是创建具有潜在治疗效果的化合物的关键中间体。 哌啶环的多功能性允许开发各种药理活性分子,这些分子可以针对更好的疗效和减少副作用进行优化 .

中枢神经系统药物的开发

哌啶部分是中枢神经系统 (CNS) 药物的常见特征。将其纳入药物设计可以增强跨越血脑屏障的能力,使 2-(4-哌啶基)-1,3-苯并噻唑成为开发新型 CNS 药物的宝贵支架。 这包括针对神经退行性疾病、精神疾病和疼痛管理的潜在治疗方法 .

抗癌研究

在抗癌研究中,可以探索 2-(4-哌啶基)-1,3-苯并噻唑衍生物的细胞毒性。 通过修饰苯并噻唑和哌啶成分,研究人员可以创建靶向特定癌细胞系的化合物,从而导致新型抗癌药物的开发 .

农业化学品

2-(4-哌啶基)-1,3-苯并噻唑的结构基序可用于农业化学品的开发。这些化合物可以作为生长调节剂、除草剂或杀虫剂。 它们的作用机制可以针对特定的害虫或作物,提供一种针对性作物保护方法 .

材料科学应用

在材料科学中,哌啶衍生物的独特特性可用于创建先进材料。 2-(4-哌啶基)-1,3-苯并噻唑可能有助于开发有机半导体、光伏材料或发光二极管 (LED),其电子特性在其中具有优势 .

化学催化

已知哌啶衍生物作为催化剂或助催化剂促进各种化学反应。 2-(4-哌啶基)-1,3-苯并噻唑可能参与催化诸如氢化、环化和环加成等反应,这些反应是有机合成中的基本反应 .

分子识别和传感

哌啶结构可用于分子识别和传感技术。 2-(4-哌啶基)-1,3-苯并噻唑可能是检测环境污染物或生物标志物的传感器的组成部分,提供一种快速而灵敏的检测方法 .

纳米技术

在纳米技术中,2-(4-哌啶基)-1,3-苯并噻唑可能在创建纳米级器件或材料中发挥作用。 其化学结构可能用于制造纳米线、纳米粒子或作为分子机器中的一个组成部分,有助于纳米医学和纳米电子学的进步 .

作用机制

Target of Action

The primary target of 2-(4-Piperidinyl)-1,3-benzothiazole is the voltage-gated sodium channel isoform NaV1.7 . This channel is a critical player in the transmission of nociceptive information and has been heavily implicated in human genetic pain disorders .

Mode of Action

2-(4-Piperidinyl)-1,3-benzothiazole, also known as compound 194, interacts with its target by inhibiting the CRMP2-Ubc9 interaction . This interaction reduces NaV1.7 currents in small dorsal root ganglia (DRG) sensory neurons by interfering with channel trafficking and reducing NaV1.7 membrane localization .

Biochemical Pathways

The biochemical pathways affected by 2-(4-Piperidinyl)-1,3-benzothiazole involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Result of Action

The result of the action of 2-(4-Piperidinyl)-1,3-benzothiazole is a reduction in pain. The compound has been shown to reverse mechanical allodynia in a chronic constriction injury model of neuropathic pain . It also reverses the increased latency to cross an aversive barrier in a mechanical conflict-avoidance task following chronic constriction injury .

Action Environment

The action environment of 2-(4-Piperidinyl)-1,3-benzothiazole is primarily the nervous system, specifically the nociceptive afferent fibers in the skin, the presynaptic terminals of the spinal cord dorsal horn, and the cell bodies of dorsal root ganglia neurons

未来方向

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is likely to continue to evolve and expand in the future, with new compounds being developed and tested for potential therapeutic applications .

属性

IUPAC Name |

2-piperidin-4-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYASANLJWAJEPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363121 | |

| Record name | 2-(4-piperidinyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665782 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

51784-73-7 | |

| Record name | 2-(4-piperidinyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-4-yl)-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)

![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid](/img/structure/B1270126.png)

![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)